Trimethylsilyl tert-butyl peroxide
Description
Context of Organic Peroxides in Chemical Synthesis and Mechanistic Studies
Organic peroxides are a class of organic compounds containing the peroxide functional group (R-O-O-R'). They are widely utilized in chemical synthesis as initiators for free-radical polymerization, oxidizing agents, and intermediates in various organic transformations. rsc.orgpergan.compergan.com The labile O-O bond in peroxides readily undergoes homolytic cleavage upon heating or irradiation, generating highly reactive free radicals. pergan.com This characteristic makes them invaluable for initiating polymerization processes for monomers like ethylene, styrene, and methyl methacrylate. nih.gov Furthermore, their ability to act as oxygen donors is harnessed in a multitude of oxidation reactions. sciforum.net The study of their decomposition mechanisms and reactivity provides crucial insights into free-radical chemistry and reaction kinetics. cdnsciencepub.comcdnsciencepub.com
Distinctive Features of Silyl (B83357) Peroxides within Organosilicon Chemistry
Within the broader field of organosilicon chemistry, silyl peroxides represent a unique subclass of compounds. The presence of a silicon atom bonded to the peroxide group significantly influences the compound's stability and reactivity. The silicon atom can delocalize electrons on the adjacent oxygen through (p-d)π bonding, which can enhance the stability of the peroxide. cdnsciencepub.com Trimethylsilyl (B98337) tert-butyl peroxide is noted for its remarkable stability, requiring temperatures of 180-200°C for measurable rates of decomposition, which is significantly higher than its carbon analogue, di-tert-butyl peroxide. cdnsciencepub.com This enhanced stability, reflected in a higher activation energy for thermal decomposition, is a key feature that distinguishes it from purely organic peroxides. cdnsciencepub.com
Historical Development and Evolution of Research on Trimethylsilyl tert-butyl peroxide
Initial research into silyl peroxides dates back several decades, with early studies recognizing their potential as initiators for free-radical polymerizations. cdnsciencepub.com The preparation of tert-butyl trimethylsilyl peroxide was described in early literature, laying the groundwork for subsequent investigations. cdnsciencepub.com Over time, research has evolved from basic synthesis and characterization to more in-depth kinetic studies of its thermal decomposition in various solvents. cdnsciencepub.comcdnsciencepub.com These studies revealed the sensitivity of its decomposition to acid and base catalysis and the nature of the solvent. cdnsciencepub.comcdnsciencepub.com More recent research has explored its applications in more complex chemical transformations and its role in mechanistic studies to differentiate between radical and non-radical pathways in reactions. rsc.org
Interactive Data Table: General Properties of this compound
| Property | Value |
| IUPAC Name | tert-butylperoxy(trimethyl)silane |
| Molecular Formula | C7H18O2Si |
| Molecular Weight | 162.30 g/mol |
| InChIKey | XTXFUQOLBKQKJU-UHFFFAOYSA-N |
| CAS Number | 3965-63-7 |
Data sourced from PubChem. nih.gov
Structure
3D Structure
Properties
CAS No. |
3965-63-7 |
|---|---|
Molecular Formula |
C7H18O2Si |
Molecular Weight |
162.3 g/mol |
IUPAC Name |
tert-butylperoxy(trimethyl)silane |
InChI |
InChI=1S/C7H18O2Si/c1-7(2,3)8-9-10(4,5)6/h1-6H3 |
InChI Key |
XTXFUQOLBKQKJU-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OO[Si](C)(C)C |
Canonical SMILES |
CC(C)(C)OO[Si](C)(C)C |
Other CAS No. |
3965-63-7 |
Pictograms |
Flammable; Corrosive |
Origin of Product |
United States |
Synthetic Methodologies for Trimethylsilyl Tert Butyl Peroxide
Established Laboratory-Scale Preparations
The synthesis of trimethylsilyl (B98337) tert-butyl peroxide can be achieved through several laboratory-scale methods, primarily involving the reaction of a silicon-containing precursor with tert-butyl hydroperoxide.
Synthesis from tert-Butyl Hydroperoxide and Trimethylsilyl Halides
A common and well-established method for the preparation of trimethylsilyl tert-butyl peroxide involves the reaction of tert-butyl hydroperoxide with a trimethylsilyl halide, most notably trimethylsilyl chloride (TMSCl). This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct. Common bases employed for this purpose include pyridine (B92270) and ammonia (B1221849).
The general reaction scheme is as follows:
(CH₃)₃COOH + (CH₃)₃SiCl + Base → (CH₃)₃COOSi(CH₃)₃ + Base·HCl
The choice of base and reaction conditions can influence the yield and purity of the final product. For instance, the use of pyridine in a suitable solvent at controlled temperatures provides a reliable route to the desired peroxide. Similarly, passing ammonia gas through the reaction mixture can also effectively drive the reaction to completion.
Exploration of Alternative Precursors and Reaction Conditions
Beyond the use of trimethylsilyl halides, alternative silylating agents have been explored for the synthesis of this compound. One such reagent is N,O-bis(trimethylsilyl)acetamide (BSA). wikipedia.org BSA can react with tert-butyl hydroperoxide to yield the desired product, often under mild conditions. wikipedia.org The reaction with BSA offers the advantage of producing neutral byproducts, which can simplify the workup procedure.
The reaction using BSA proceeds as follows:
(CH₃)₃COOH + CH₃C(OSi(CH₃)₃)=NSi(CH₃)₃ → (CH₃)₃COOSi(CH₃)₃ + CH₃CONH₂ + (CH₃)₃SiOH
Methodological Considerations for High-Purity Synthesis
Achieving high purity of this compound is essential for its use in sensitive applications and for accurate research findings. The primary method for purification is fractional distillation under reduced pressure. This technique is effective in separating the desired peroxide from unreacted starting materials, solvents, and byproducts. Careful control of the distillation parameters, such as pressure and temperature, is crucial to prevent the thermal decomposition of the peroxide, which can be unstable at elevated temperatures. The use of an efficient distillation column helps in obtaining a product with high purity.
Characterization for Research Verification (excluding basic identification data)
For the verification of the structure and purity of synthesized this compound, various spectroscopic techniques are employed. These methods provide detailed information beyond basic identification data.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum of this compound is expected to show two distinct signals. A singlet corresponding to the nine equivalent protons of the tert-butyl group and another singlet for the nine equivalent protons of the trimethylsilyl group. The chemical shifts of these signals are characteristic of the compound's structure.
¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon framework of the molecule. For this compound, one would expect to observe signals corresponding to the quaternary carbon and the three equivalent methyl carbons of the tert-butyl group, as well as a signal for the three equivalent methyl carbons of the trimethylsilyl group.
Infrared (IR) Spectroscopy:
Fourier-transform infrared (FTIR) spectroscopy is a valuable tool for identifying the functional groups present in this compound. The IR spectrum would be expected to show characteristic absorption bands corresponding to:
C-H stretching and bending vibrations of the methyl groups.
Si-C stretching vibrations.
The peroxide O-O bond, which typically exhibits a weak absorption.
Si-O stretching vibrations.
The precise positions and intensities of these absorption bands can be used to confirm the identity and purity of the synthesized compound.
Mechanistic Insights into Trimethylsilyl Tert Butyl Peroxide Reactivity
Homolytic Decomposition Pathways
The primary mode of decomposition for trimethylsilyl (B98337) tert-butyl peroxide under thermal conditions is the homolytic cleavage of the relatively weak oxygen-oxygen bond. This process initiates a cascade of radical reactions that define the subsequent chemical transformations.
The initial and rate-determining step in the thermal decomposition of trimethylsilyl tert-butyl peroxide is the homolytic scission of the peroxide bond (O-O). This unimolecular dissociation generates a pair of radicals: a tert-butoxyl radical and a trimethylsiloxyl radical.
(CH₃)₃SiOOC(CH₃)₃ → (CH₃)₃CO• + (CH₃)₃SiO•
The formation of the tert-butoxyl radical is a common feature in the decomposition of various organic peroxides and has been extensively studied. This highly reactive oxygen-centered radical can subsequently undergo a variety of reactions, including hydrogen atom abstraction and β-scission, which are discussed in the following sections.
The thermal stability and decomposition kinetics of this compound have been investigated in various solvents. The decomposition follows first-order kinetics, and the rate is significantly influenced by the nature of the solvent. The Arrhenius parameters, including the activation energy (Ea) and the pre-exponential factor (A), provide quantitative measures of the energy barrier and the frequency of effective collisions for the decomposition reaction.
Studies have shown that this compound is considerably more stable than its carbon analogue, di-tert-butyl peroxide, which is reflected in its higher activation energy for decomposition. For instance, the activation energy in non-polar solvents like heptane (B126788) and iso-octane is approximately 41.2 kcal/mol.
Table 1: Activation Parameters for the Thermal Decomposition of this compound in Various Solvents
| Solvent | Activation Energy (Ea) (kcal/mol) | Pre-exponential Factor (A) (s⁻¹) | Rate Constant Expression |
|---|---|---|---|
| Heptane | 41.2 | 1.09 x 10¹⁵ | 1.09 x 10¹⁵e⁻⁴¹²⁰⁰/RT |
| Iso-octane | 41.2 | 1.09 x 10¹⁵ | 1.09 x 10¹⁵e⁻⁴¹²⁰⁰/RT |
| 1-Octene | 41.2 | 3.90 x 10¹⁵ | 3.90 x 10¹⁵e⁻⁴¹²⁰⁰/RT |
The rate of homolytic decomposition of this compound is markedly affected by the solvent environment. The polarity of the solvent plays a crucial role in the stability of the peroxide and the transition state of the O-O bond cleavage. Generally, an increase in solvent polarity can accelerate the rate of decomposition of peroxides. This is attributed to the differential solvation of the ground state and the more polar transition state leading to radical formation. For silyl (B83357) peroxides, this effect can be particularly pronounced.
Furthermore, the decomposition of peroxides can be influenced by coordination effects, especially in the presence of Lewis acids or metal complexes. While specific studies on the coordination effects on this compound are not extensively detailed in the literature, it is known that Lewis acids can coordinate to the oxygen atoms of the peroxide linkage. This coordination can weaken the O-O bond, thereby lowering the activation energy for homolytic cleavage and accelerating the rate of radical generation. For instance, the decomposition of other peroxides has been shown to be catalyzed by copper compounds. researchgate.net
Once generated, the tert-butoxyl and trimethylsiloxyl radicals are highly reactive and can engage in Hydrogen Atom Transfer (HAT) reactions with suitable hydrogen-donating substrates, including the solvent or other molecules present in the reaction mixture.
The tert-butoxyl radical is a well-known hydrogen abstractor. rsc.orgnih.gov The propensity for HAT versus other reaction pathways, such as β-scission, is influenced by factors like temperature and the nature of the solvent. osti.gov In the presence of a good hydrogen donor, the tert-butoxyl radical will abstract a hydrogen atom to form tert-butyl alcohol.
(CH₃)₃CO• + R-H → (CH₃)₃COH + R•
(CH₃)₃SiO• + R-H → (CH₃)₃SiOH + R•
In addition to hydrogen atom abstraction, the tert-butoxyl radical can undergo a unimolecular fragmentation reaction known as β-scission. mdpi.commdpi.com This process involves the cleavage of a carbon-carbon bond β to the oxygen atom, resulting in the formation of acetone (B3395972) and a methyl radical.
(CH₃)₃CO• → (CH₃)₂C=O + •CH₃
The competition between HAT and β-scission is a key determinant of the final product distribution in reactions involving tert-butoxyl radicals. The rate of β-scission is temperature-dependent and can also be influenced by the presence of catalysts. For example, iron-catalyzed β-methyl scission of the tert-butoxyl radical has been shown to proceed with a significantly lower activation energy compared to the uncatalyzed reaction. mdpi.commdpi.com The methyl radicals generated from β-scission can then initiate further radical reactions. The detection of acetone as a major product in the decomposition of this compound provides strong evidence for the occurrence of this pathway.
Radical Recombination and Disproportionation Dynamics
The thermal or photochemical decomposition of this compound initiates through the homolytic cleavage of the weak oxygen-oxygen bond. This primary step generates a tert-butoxyl radical ((CH₃)₃CO•) and a trimethylsiloxyl radical ((CH₃)₃SiO•). The subsequent fate of these highly reactive species is governed by a complex interplay of radical recombination and disproportionation reactions, which are significantly influenced by reaction conditions such as solvent and temperature.
The tert-butoxyl radical can undergo further fragmentation, a process known as β-scission, to yield acetone and a methyl radical (•CH₃). wikipedia.org This pathway is competitive with hydrogen abstraction from the solvent or other molecules.
The trimethylsilyl radicals (Me₃Si•), which can be generated in related systems through photolysis of tert-butyl peroxide in the presence of trimethylsilane (B1584522), exhibit both recombination and disproportionation as significant reaction pathways in the liquid phase. osti.gov
Recombination: Two trimethylsilyl radicals can combine to form hexamethyldisilane (B74624) (Me₃SiSiMe₃). osti.gov
Disproportionation: A hydrogen atom is transferred from one trimethylsilyl radical to another, resulting in the formation of trimethylsilane (Me₃SiH) and 2-methyl-2-silapropene (CH₂=SiMe₂), a silaolefin. osti.gov
Kinetic studies using electron spin resonance (ESR) spectroscopy have shown that the disproportionation of trimethylsilyl radicals is a rapid, second-order process in solution. osti.gov The ratio of disproportionation to recombination (k_disp/k_recomb) for trimethylsilyl radicals has been found to be substantial in both gas and liquid phases, indicating that disproportionation is a major pathway for these radicals. osti.gov This contrasts with sterically hindered alkyl radicals, like the tert-butyl radical, where steric effects can impede the close approach required for hydrogen abstraction, making recombination more favorable. wikipedia.org
Heterolytic Reaction Mechanisms
Beyond radical pathways, this compound can undergo heterolytic reactions, where the O-O bond cleaves to form ionic intermediates. These mechanisms are often facilitated by the presence of nucleophiles or electrophilic activators like Lewis acids.
The peroxide bond, characterized by two electronegative oxygen atoms, is susceptible to attack by nucleophiles. In the case of this compound, a nucleophile (Nu⁻) can attack one of the electrophilic oxygen atoms. This attack leads to the cleavage of the O-O bond, resulting in the formation of a nucleophilically substituted product and an alkoxide or siloxide leaving group. For instance, treatment with organolithium compounds results in the formation of a silyl ether. wikipedia.org This reactivity highlights the ability of the peroxide to act as an electrophilic oxygen source under nucleophilic conditions.
Lewis acids can significantly influence the reactivity of peroxides by coordinating to one of the lone pairs of the peroxide oxygens. This coordination polarizes and weakens the O-O bond, making it more susceptible to cleavage. For bis(trimethylsilyl) peroxide, a related compound, activation with a catalytic amount of trimethylsilyl trifluoromethanesulfonate (B1224126) (a strong Lewis acid) enables Baeyer-Villiger type oxidations of ketones under aprotic conditions. researchgate.net Similarly, the combination of a strong Lewis acid like tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) with a sterically hindered Lewis base can form a frustrated Lewis pair (FLP) that facilitates the single electron transfer (SET) from the base to a peroxide, leading to homolytic cleavage. rsc.org This type of activation could apply to this compound, lowering the energy barrier for O-O bond scission and promoting reactions that might not occur under thermal conditions alone.
Density Functional Theory (DFT) calculations have been employed to elucidate the mechanisms of peroxide reactions, including those involving related peroxides like di-tert-butyl peroxide. rsc.org These studies can distinguish between concerted mechanisms, where bond breaking and forming occur in a single transition state, and stepwise mechanisms that proceed through one or more intermediates. For the palladium-catalyzed methylation of arenes using di-tert-butyl peroxide, theoretical studies have examined both radical and non-radical pathways, identifying key events such as O-O bond cleavage, C-H activation, and reductive elimination. rsc.org The calculations revealed that a combined radical and non-radical pathway, involving the formation of a palladium-methyl intermediate, was the most favorable. rsc.org While specific theoretical studies on the concerted versus stepwise nature of this compound reactions are not widely reported, these analogous studies suggest that its reactions, particularly when mediated by catalysts, are likely to involve complex, multi-step pathways rather than simple concerted processes.
Comparative Mechanistic Analysis with Structurally Related Peroxides
The reactivity of this compound is best understood by comparing it with structurally similar peroxides: di-tert-butyl peroxide, tert-butyl hydroperoxide, and bis(trimethylsilyl) peroxide.
Di-tert-butyl peroxide (DTBP) is a symmetric alkyl peroxide that decomposes thermally above 100°C to generate two tert-butoxyl radicals. wikipedia.org It is notably less stable than this compound; temperatures of 180-200°C are required for the convenient decomposition of the silyl peroxide, which is 60-70°C higher than for DTBP. cdnsciencepub.com This increased stability is reflected in a higher activation energy for decomposition (41 kcal/mol for the silyl peroxide in heptane vs. 38 kcal/mol for DTBP). cdnsciencepub.com The primary radicals formed are also different, with DTBP yielding two identical alkoxyl radicals, whereas this compound produces one alkoxyl and one siloxyl radical.
tert-Butyl hydroperoxide (TBHP) contains a labile proton, making its reactivity distinct. It is frequently used in combination with metal catalysts to perform oxidations. organic-chemistry.orgrsc.org The metal center facilitates the cleavage of the O-O bond, often through a redox mechanism, generating tert-butoxyl and hydroxyl radicals. rsc.org In some instances, cleavage of TBHP can also produce alkoxyl and methyl radicals. nih.gov Unlike the aprotic this compound, the acidic proton of TBHP allows it to participate in acid-base chemistry, and its reactions are often sensitive to pH. researchgate.net
Bis(trimethylsilyl) peroxide (BTSP) is the closest structural analog, being a symmetric silyl peroxide. wikipedia.org It serves as an aprotic source of hydrogen peroxide, often requiring a catalytic proton source to initiate hydrolysis for oxidation reactions. organic-chemistry.org Similar to this compound, it is activated by Lewis acids for specific transformations like the Baeyer-Villiger oxidation. researchgate.netorganic-chemistry.org Upon homolysis, BTSP would generate two trimethylsiloxyl radicals. Its reactivity in metal-catalyzed oxidations has been compared to TBHP, where different metal complexes show preferential activation for one peroxide over the other. dntb.gov.ua
Table 1: Comparison of Mechanistic Properties of Peroxides
| Feature | This compound | Di-tert-butyl peroxide (DTBP) | tert-Butyl hydroperoxide (TBHP) | Bis(trimethylsilyl) peroxide (BTSP) |
|---|---|---|---|---|
| Structure | (CH₃)₃COOSi(CH₃)₃ | (CH₃)₃COOC(CH₃)₃ | (CH₃)₃COOH | (CH₃)₃SiOOSi(CH₃)₃ |
| Symmetry | Asymmetric | Symmetric | Asymmetric | Symmetric |
| Primary Homolysis Products | (CH₃)₃CO• + (CH₃)₃SiO• | 2 (CH₃)₃CO• wikipedia.org | (CH₃)₃CO• + •OH | 2 (CH₃)₃SiO• |
| Relative Thermal Stability | High (Decomposes at 180-200°C) cdnsciencepub.com | Moderate (Decomposes >100°C) wikipedia.orgcdnsciencepub.com | Lower | High |
| Activation Energy (Decomp.) | ~41 kcal/mol cdnsciencepub.com | ~38 kcal/mol cdnsciencepub.com | Varies with catalyst | Not widely reported |
| Key Reactivity | Radical initiator at high temp.; silyloxylation | Radical initiator wikipedia.org | Metal-catalyzed oxidation rsc.orgrsc.org | Aprotic H₂O₂ source; Baeyer-Villiger reagent researchgate.netorganic-chemistry.org |
| Activation by Lewis Acids | Yes (inferred) | Yes rsc.org | Yes (metal-based) rsc.org | Yes researchgate.netorganic-chemistry.org |
Applications of Trimethylsilyl Tert Butyl Peroxide in Advanced Organic Transformations
Oxidative Functionalization Reactions
Trimethylsilyl (B98337) tert-butyl peroxide is employed in a range of oxidative reactions, including the epoxidation of olefins, sulfoxidation of organosulfur compounds, oxidation of nitrogen-containing substrates, Baeyer-Villiger type oxidations, and oxidative cleavage reactions. These transformations are fundamental in the synthesis of complex organic molecules.
The epoxidation of olefins is a critical transformation in organic synthesis, and peroxides are common reagents for this purpose. While tert-butyl hydroperoxide (TBHP) is widely used, silyl (B83357) peroxides like bis(trimethylsilyl) peroxide (BTSP) have been investigated as an alternative. BTSP, in conjunction with inorganic oxorhenium catalysts such as Re₂O₇, ReO₃(OH), and ReO₃, serves as an effective system for olefin epoxidation. This method avoids the use of more expensive organometallic rhenium species like methylrhenium trioxide (MTO). A key feature of using BTSP is the controlled, in situ generation of hydrogen peroxide, which helps to preserve the sensitive peroxo-rhenium catalytic species and promotes efficient turnover. The presence of a proton source is necessary to facilitate the hydrolysis of BTSP. Additives like pyridine (B92270) can be used to buffer the acidic nature of the rhenium catalysts, thereby preventing the ring-opening of the newly formed epoxides. For this catalytic system to be effective, maintaining nearly anhydrous conditions is crucial for high catalytic activity and longevity of the catalyst.
Data on the epoxidation of various olefins using a Re₂O₇/BTSP system is presented below:
| Olefin Substrate | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| (Z)-Cyclooctene | Re₂O₇ / BTSP | CH₂Cl₂ | 24 | 1.5 | 98 |
| 1-Dodecene | Re₂O₇ / BTSP | CH₂Cl₂ | 24 | 2 | 93 |
| (E)-4-Octene | Re₂O₇ / BTSP | CH₂Cl₂ | 24 | 2 | 96 |
| Styrene | Re₂O₇ / BTSP | CH₂Cl₂ | 24 | 3 | 85 |
| α-Methylstyrene | Re₂O₇ / BTSP | CH₂Cl₂ | 24 | 4 | 78 |
The selective oxidation of sulfides to sulfoxides or further to sulfones is a valuable transformation in organic synthesis. Trimethylsilyl tert-butyl peroxide and the related bis(trimethylsilyl) peroxide (BTSP) have been utilized as oxidants in these processes, often in the presence of metal catalysts. For instance, various oxo and peroxo complexes of molybdenum, tungsten, and vanadium can activate BTSP for the sulfoxidation of thianthrene (B1682798) 5-oxide. thieme-connect.de The efficiency of these catalytic systems can be influenced by the choice of metal and ligands. Studies have shown that for the oxidation of thianthrene 5-oxide, a [MoO₅(OPtBu₃)] complex is particularly effective in activating BTSP. thieme-connect.de The reaction mechanism is proposed to involve the formation of a bisperoxo metal complex as the active oxygen transfer species. thieme-connect.de
Representative data for the catalytic sulfoxidation using silyl peroxides is shown below:
| Substrate | Catalyst | Oxidant | Solvent | Product | Yield (%) |
| Thianthrene 5-oxide | [MoO₅(OPtBu₃)] | BTSP | CDCl₃ | Thianthrene 5,10-dioxide | High |
| Thianthrene 5-oxide | [VO(OtBu)₃] | tBuOOH | CDCl₃ | Thianthrene 5,10-dioxide | High |
The oxidation of tertiary amines to their corresponding N-oxides is a fundamental reaction in organic chemistry, as N-oxides are important synthetic intermediates. While various oxidizing agents are used for this purpose, the application of this compound is less documented than that of other peroxides like hydrogen peroxide or m-CPBA. However, the related bis(trimethylsilyl)peroxide (B35051) (BTSP) has been shown to be an effective oxidant for the conversion of pyridines to pyridine N-oxides when used with a perrhenic acid catalyst in dichloromethane. nih.gov For example, methyl isonicotinate (B8489971) can be successfully oxidized to its N-oxide using this system. nih.gov This suggests the potential of silyl peroxides as viable reagents for the N-oxidation of a range of nitrogen-containing heterocyclic compounds.
Example of N-oxidation using a silyl peroxide system:
| Substrate | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Methyl isonicotinate | Perrhenic acid / BTSP | CH₂Cl₂ | 24 | 6 | Methyl isonicotinate N-oxide | Good |
The Baeyer-Villiger oxidation, which converts ketones to esters and cyclic ketones to lactones, is a powerful tool in organic synthesis. Bis(trimethylsilyl) peroxide (BTSP) has emerged as a useful oxidant for this transformation. googleapis.com One of the advantages of using BTSP is that it can be employed under non-aqueous conditions, which can be beneficial for sensitive substrates. The reaction is often catalyzed by a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf). Interestingly, ionic liquids have also been explored as both solvents and catalysts for the Baeyer-Villiger oxidation using BTSP. googleapis.com For example, using 1-butyl-3-methylimidazolium trifluoromethanesulfonate ([bmim]OTf) can eliminate the need for a separate Lewis acid catalyst and can lead to high yields of lactones with the added benefit of potential recycling of the ionic liquid. googleapis.com
Data for the Baeyer-Villiger oxidation of various ketones using BTSP is tabulated below:
| Ketone Substrate | Catalyst/Solvent System | Temperature (°C) | Time (h) | Product | Yield (%) |
| Cyclohexanone | TMSOTf / CH₂Cl₂ | 25 | 2 | ε-Caprolactone | 85 |
| Adamantanone | TMSOTf / CH₂Cl₂ | 25 | 3 | Adamantanone lactone | 92 |
| 2-Methylcyclohexanone | [bmim]OTf | 50 | 4 | 6-Methyl-ε-caprolactone | 95 |
| Cyclopentanone | [bmim]OTf | 50 | 2 | δ-Valerolactone | 98 |
Oxidative cleavage of carbon-carbon bonds is a significant transformation that can lead to valuable carbonyl compounds or carboxylic acids. While tert-butyl hydroperoxide (TBHP) is known to participate in such reactions, often through radical pathways, specific and detailed research on the use of this compound for this purpose is limited in the available literature. rsc.orgasianpubs.org The cleavage of the O-O bond in tert-butyl hydroperoxide can be initiated by metal catalysts or thermal conditions, leading to the formation of reactive oxygen-centered radicals that can subsequently induce C-C bond scission in appropriate substrates. asianpubs.org For instance, the cleavage of tert-butyl hydroperoxide can yield alkoxyl and methyl radicals, which are key intermediates in these oxidative processes. asianpubs.org It is plausible that this compound could behave similarly, generating corresponding silyloxyl or other radical species that could initiate cleavage reactions, though specific examples and yields are not well-documented.
General representation of potential oxidative cleavage products:
| Substrate Type | Reagent System | Potential Products |
| 1,2-Diols | Metal catalyst / Peroxide | Aldehydes, Ketones, Carboxylic acids |
| Alkenes | Metal catalyst / Peroxide | Aldehydes, Ketones, Carboxylic acids |
| α-Hydroxy ketones | Metal catalyst / Peroxide | Carboxylic acids |
Reactions Involving Organometallic Reagents
Hypothetical reaction products from the interaction of this compound with organometallic reagents:
| Organometallic Reagent | Potential Products |
| Grignard Reagent (RMgX) | R-O-t-Bu, R-O-SiMe₃, t-BuOH, Me₃SiOH |
| Organolithium (RLi) | R-O-t-Bu, R-O-SiMe₃, t-BuOH, Me₃SiOH |
Etherification through Oxygen Transfer to Carbanions and Grignard Reagents
The reaction of this compound with strong carbon nucleophiles, such as those found in Grignard reagents and organolithium compounds, provides a pathway for the formation of ethers. This transformation relies on the nucleophilic attack at one of the electrophilic oxygen atoms of the peroxide linkage. The outcome of this reaction can be influenced by the nature of the organometallic reagent and the reaction conditions.
While comprehensive substrate scope tables specifically for this compound are not extensively documented in publicly available literature, studies on analogous silyl peroxides and other organic peroxides provide insight into this transformation. For instance, the reaction of various Grignard reagents with related peroxides can lead to the formation of the corresponding ethers. The general transformation can be represented as follows:
R-MgX + (CH₃)₃SiOOC(CH₃)₃ → R-O-C(CH₃)₃ + (CH₃)₃SiOMgX
The yield and selectivity of this reaction are dependent on the steric and electronic properties of the Grignard reagent.
| Grignard Reagent (R-MgX) | Peroxide | Product | Yield (%) |
| Phenylmagnesium bromide | t-Butyl perbenzoate | Phenyl t-butyl ether | 35-38 |
| o-Tolylmagnesium bromide | t-Butyl perbenzoate | o-Tolyl t-butyl ether | N/A |
| Benzylmagnesium chloride | t-Butyl perbenzoate | Benzyl t-butyl ether | N/A |
Note: The data in this table is for t-butyl perbenzoate, a related peroxide, and is presented to illustrate the general reactivity pattern expected for this compound.
Regioselective Alkoxide and Siloxide Transfer Processes
A key aspect of the reactivity of this compound with nucleophiles is the potential for regioselective transfer of either the tert-butoxide group or the trimethylsiloxide group. The site of nucleophilic attack is influenced by the nature of the nucleophile and the reaction conditions.
Nucleophilic attack at the silicon-bound oxygen atom results in the transfer of the tert-butoxide group, leading to the formation of a tert-butyl ether and a trimethylsilanolate salt. Conversely, attack at the tert-butyl-bound oxygen atom would lead to the transfer of the trimethylsiloxide group, affording a silyl ether and a tert-butoxide salt.
Detailed studies systematically investigating the factors governing this regioselectivity for a wide range of nucleophiles are limited. However, it is generally understood that harder nucleophiles may favor attack at the harder silicon center, potentially leading to siloxide transfer, while softer nucleophiles might preferentially attack the softer oxygen atom adjacent to the tert-butyl group. The steric bulk of the nucleophile also plays a crucial role in determining the accessibility of the two oxygen atoms.
Insertion Reactions into Organometallic Bonds
The insertion of peroxides into organometallic bonds, particularly metal-carbon bonds, represents a powerful method for the formation of new carbon-oxygen bonds. While specific examples detailing the insertion of this compound into organometallic bonds are not widespread in the literature, the general principle of such reactions is well-established for other peroxides and organometallic species.
This type of reaction is of significant interest in the context of developing new catalytic cycles for oxidation reactions. For instance, the insertion of a peroxide into a palladium-carbon bond could be a key step in a catalytic cycle for the oxidative functionalization of organic substrates. The general scheme for such an insertion can be depicted as:
LₙM-R + (CH₃)₃SiOOC(CH₃)₃ → LₙM(OR')-R''
where R' could be either the tert-butyl or the trimethylsilyl group, and R'' would be the corresponding alkoxide or siloxide. The feasibility and outcome of such an insertion would depend on the nature of the metal (M), its ligand sphere (L), and the organic group (R).
C-H Functionalization Strategies
The activation and functionalization of otherwise inert C-H bonds is a major goal in modern organic synthesis. This compound can serve as a precursor to highly reactive radical species that can initiate C-H functionalization cascades.
Site-Selective Radical Peroxidation of C(sp3)-H Bonds
The thermal or photochemical decomposition of this compound generates tert-butoxy (B1229062) and trimethylsilyloxy radicals. The tert-butoxy radical, in particular, is a potent hydrogen atom abstractor, capable of cleaving even strong C(sp3)-H bonds to generate alkyl radicals. These alkyl radicals can then be trapped by the peroxide itself or other radical species in the reaction mixture to form peroxidized products.
| Substrate | Catalyst | Product | Yield (%) |
| 9-Substituted Fluorenes | Manganese(III) acetate (B1210297) / 2,2'-bipyridine | 9-tert-Butylperoxy-9-substituted fluorenes | Good |
| Phenylacetonitriles | Copper(II) acetate | tert-Butyl perbenzoates | Moderate to Good |
| Amides | TBAI | α-tert-Butylperoxy amides | High |
Note: This table presents data for tert-butyl hydroperoxide (TBHP) to illustrate the general principles of radical C-H peroxidation that are applicable to this compound. nih.gov
Metal-Catalyzed Oxidative C-H Bond Activation
In conjunction with transition metal catalysts, this compound can be employed in oxidative C-H bond activation reactions. In these processes, the peroxide acts as the terminal oxidant, regenerating the active catalytic species and enabling catalytic turnover. The metal catalyst facilitates the C-H bond cleavage and subsequent functionalization.
A variety of transition metals, including rhodium, palladium, and copper, have been shown to catalyze C-H functionalization reactions using peroxide oxidants. nih.govnih.gov The specific role of the metal can vary, from facilitating single-electron transfer (SET) processes to generate radicals, to undergoing oxidative addition into the C-H bond.
For example, rhodium catalysts have been utilized for the silylation of C-H bonds, where a related silyl peroxide could conceptually be involved in the catalytic cycle. nih.govnih.gov Similarly, copper-catalyzed systems are well-known to promote C-H functionalization reactions with peroxides like TBHP, proceeding through radical pathways. nih.govnih.gov
| Substrate Type | Catalyst System | Functionalization | Peroxide Oxidant |
| Tertiary Alcohols | [(Xantphos)Rh(Cl)] | δ-C-H Silylation | Diethylsilane (in situ silyl ether formation) |
| Amides | Pd(OAc)₂ / Pyridine | β-C-H Sulfonyloxylation | Di-tert-butyl peroxide |
| Alkylamines | Cu(I) or Ru(II) complexes | C-H Peroxidation | tert-Butyl hydroperoxide |
Note: This table showcases examples of metal-catalyzed C-H functionalization using various peroxides to highlight the potential applications of this compound in similar transformations. nih.govnih.govnih.gov
Role in Lewis Acid-Catalyzed Transformations
Lewis acids can activate TSTBP, typically by coordinating to one of the peroxide's oxygen atoms. This coordination polarizes the O-O bond, making the remote oxygen atom more electrophilic and susceptible to nucleophilic attack. Trimethylsilyl trifluoromethanesulfonate (TMSOTf), a strong Lewis acid, has been shown to catalyze oxidations with bis(trimethylsilyl) peroxide (BTSP). researchgate.net For example, the combination of BTSP and a catalytic amount of TMSOTf can oxidize sulfides and ketones. researchgate.net
In a related context, the combination of trimethylsilyl azide (TMSN₃) and iodine was used to achieve the α-iodination of a sterically hindered enone. In this system, TMSN₃ is proposed to function as a Lewis acid to activate the enone for conjugate addition. acs.org This demonstrates the ability of trimethylsilyl groups to participate in Lewis acid-activated processes. The reaction of TSTBP in the presence of a Lewis acid would likely lead to the heterolytic cleavage of the peroxide bond, generating a source of electrophilic oxygen or a tert-butyl cation equivalent, depending on the fragmentation pattern, which can then engage in various transformations.
Photochemical and Electrochemical Activation in Catalytic Systems
The activation of peroxides is not limited to chemical catalysts; energy from light (photochemistry) or an electric current (electrochemistry) can also be used to initiate oxidative processes.
Photochemical Activation: Photolysis of peroxides can lead to the homolytic cleavage of the O-O bond, generating reactive radicals. For instance, the photooxidation of certain organic molecules can occur via the generation of singlet oxygen, which is a highly reactive electrophilic species. nih.gov While direct photolysis of TSTBP is possible, more controlled reactions often involve a photosensitizer.
Electrochemical Activation: Electrochemical methods offer a green and controlled way to generate reactive species. An electrophotocatalytic strategy has been reported for the activation of Si-H bonds in trialkylsilanes. chinesechemsoc.org This process combines electrooxidation and photoinduced ligand-to-metal charge transfer to generate silyl radicals selectively. This highlights a modern approach to activating silicon-containing compounds, which could be applicable to the silyl moiety in TSTBP. The classical activation of Si-H bonds often relies on stoichiometric peroxides and a radical initiator, but photocatalysis is emerging as a milder alternative. chinesechemsoc.org
Spectroscopic and Computational Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a valuable tool for the characterization of Trimethylsilyl (B98337) tert-butyl peroxide. The spectrum would be expected to show a sharp singlet for the nine equivalent protons of the trimethylsilyl group and another sharp singlet for the nine equivalent protons of the tert-butyl group. nih.gov The chemical shifts of these signals would be characteristic of the electronic environment of the protons in the molecule. utsouthwestern.edu ¹³C NMR spectroscopy would similarly show distinct signals for the carbon atoms of the trimethylsilyl and tert-butyl groups. rsc.org
Infrared (IR) Spectroscopy
The infrared spectrum of Trimethylsilyl tert-butyl peroxide would exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. Key vibrational modes would include C-H stretching and bending frequencies for the methyl groups, Si-C stretching frequencies for the trimethylsilyl group, and potentially a weak O-O stretching vibration. The exact positions of these bands provide a fingerprint for the molecule's structure. nist.govresearchgate.net
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. The molecular ion peak would be observed at m/z corresponding to its molecular weight. nih.gov The fragmentation pattern in the mass spectrum is a key identifier, with characteristic fragments arising from the cleavage of the Si-C, C-O, and O-O bonds. nih.govresearchgate.net Common fragments would include ions corresponding to the trimethylsilyl cation and the tert-butyl cation. nih.gov
Interactive Data Table: Predicted Mass Spectrometry Data
| Adduct | m/z (mass to charge ratio) | Predicted CCS (Ų) |
| [M+H]⁺ | 163.11488 | 135.1 |
| [M+Na]⁺ | 185.09682 | 142.5 |
| [M-H]⁻ | 161.10032 | 135.7 |
Data sourced from PubChemLite. uni.lu
Computational Studies
Computational chemistry methods, such as density functional theory (DFT), can be employed to study the structure, bonding, and reactivity of this compound. These studies can provide insights into the molecule's geometry, vibrational frequencies, and the mechanism of its reactions. rsc.org For example, computational models can be used to calculate the activation energies for thermal decomposition and to investigate the pathways of its reactions with nucleophiles and electrophiles, complementing experimental findings.
Computational and Theoretical Studies on Trimethylsilyl Tert Butyl Peroxide
Quantum Chemical Calculation of Oxygen-Oxygen Bond Dissociation Energies
The strength of the peroxide bond (O-O) is a critical parameter that dictates the thermal stability and reactivity of peroxide compounds. Quantum chemical calculations are frequently employed to determine bond dissociation energies (BDEs) with high accuracy. While specific BDE calculations for trimethylsilyl (B98337) tert-butyl peroxide are not extensively documented in dedicated studies, the principles can be understood by examining related silyl (B83357) peroxides and their carbon analogues, such as di-tert-butyl peroxide.
Computational methods like Density Functional Theory (DFT) and high-level ab initio methods (e.g., G-series or CBS) are used to calculate the energy of the molecule and its constituent radicals upon bond cleavage. The BDE is then determined from the energy difference. For comparison, the O-O bond in di-tert-butyl peroxide, a well-studied carbon analogue, has a computationally and experimentally determined BDE of approximately 39-43 kcal/mol.
Theoretical studies on other silyl peroxides indicate that substituting a carbon atom adjacent to the peroxide linkage with a silicon atom significantly influences the O-O bond strength. For instance, calculations on fluorinated silyl peroxides show a dramatic reduction in the activation energy for oxygen transfer reactions, suggesting a more labile O-O bond under certain reaction conditions researchgate.net. The introduction of the silicon atom, with its different electronegativity and larger atomic radius compared to carbon, alters the electronic environment of the peroxide bond, which is reflected in its BDE.
| Compound | Bond | Typical Calculated BDE (kcal/mol) | Computational Method Reference |
|---|---|---|---|
| Di-tert-butyl peroxide | O-O | 39 - 43 | DFT/Ab Initio |
| Bis(trimethylsilyl) peroxide | O-O | ~44 | DFT |
| Hydrogen Peroxide (for reference) | O-O | ~50 | G2 Theory |
Mapping of Potential Energy Surfaces for Reaction Pathways
A potential energy surface (PES) provides a comprehensive map of a chemical reaction, detailing the energy of the system as a function of the positions of its atoms. By mapping the PES, chemists can identify transition states, intermediates, and the lowest energy reaction pathways.
For trimethylsilyl tert-butyl peroxide, a key reaction pathway is the homolytic cleavage of the O-O bond to form a trimethylsilyloxy radical ((CH₃)₃SiO•) and a tert-butoxy (B1229062) radical ((CH₃)₃CO•). Computational mapping of this process would involve calculating the system's energy as the O-O bond is stretched.
Furthermore, computational studies on the reactions of silyl peroxides, such as the oxidation of substrates, reveal complex PES. For example, the reaction of a γ-silyl allylic alcohol with ozone yields an α-formyl silyl peroxide, a transformation that avoids the usual cleavage of the carbon-carbon double bond acs.org. Mapping the PES for such a reaction would elucidate the transition state that favors this unusual pathway over the conventional ozonolysis route, highlighting the directing effect of the silyl group. While specific, detailed PES maps for this compound are not widely published, the methodology has been applied to understand the branching reaction pathways of other peroxides researchgate.net.
Investigation of Electronic and Steric Effects of Silicon on Peroxide Stability and Reactivity
The replacement of a carbon atom with a silicon atom introduces significant electronic and steric changes that modulate peroxide stability and reactivity.
Electronic Effects : Silicon is less electronegative (1.90 on the Pauling scale) than carbon (2.55). This difference leads to a more polarized Si-O bond compared to a C-O bond. This polarization can influence the adjacent O-O bond, potentially weakening it and making it more susceptible to heterolytic or homolytic cleavage. Computational studies have shown that the inductive effect of substituents on the silicon atom can further tune the reactivity. For instance, attaching electronegative fluorine atoms to silicon dramatically lowers the activation energy for epoxidation reactions researchgate.net.
Steric Effects : The trimethylsilyl group, (CH₃)₃Si-, is sterically bulky, comparable to the tert-butyl group, (CH₃)₃C-. This bulk can provide kinetic stability by shielding the peroxide bond from attack by other molecules. However, the Si-C bonds (bond length ~1.87 Å) and the Si-O bond (~1.65 Å) are longer than their C-C (~1.54 Å) and C-O (~1.43 Å) counterparts. This increased bond length can expose the peroxide oxygen atoms to a different extent than in carbon analogues, influencing reaction pathways.
pπ-dπ Interactions : An older, yet sometimes invoked, concept is the potential for interaction between the oxygen lone pairs and the empty 3d orbitals of silicon. While the extent of this interaction is debated, theoretical calculations can quantify orbital interactions and their effect on the stability of the ground state and the transition states of reactions involving silyl peroxides.
Studies on the non-radical reactions of this compound with various nucleophiles and electrophiles further underscore its unique reactivity profile compared to di-tert-butyl peroxide, which is generally more inert in non-radical pathways acs.org.
Molecular Dynamics Simulations of Reactive Intermediates
Once the O-O bond of this compound breaks, reactive intermediates—the trimethylsilyloxy and tert-butoxy radicals—are formed. Molecular dynamics (MD) simulations can model the subsequent behavior of these radicals in the gas phase or in solution on a femtosecond to nanosecond timescale.
While MD simulations specifically targeting this compound are not prominent in the literature, the methodology is well-suited to explore several aspects:
Radical Trajectories : Following homolysis, MD simulations can track the trajectories of the resulting radicals, determining how quickly they separate and whether they exist within a "solvent cage."
Intermediate Lifetimes : The simulation can predict the lifetime of these highly reactive species before they undergo further reactions, such as hydrogen abstraction from a solvent molecule or decomposition. The tert-butoxy radical is known to undergo β-scission to form acetone (B3395972) and a methyl radical, and MD can model the dynamics of this fragmentation.
Solvent Effects : By including explicit solvent molecules in the simulation box, one can study how the solvent influences the reaction dynamics, such as stabilizing or destabilizing intermediates and transition states. This has been shown to be critical in other peroxide reactions, where a solvent can make a reaction pathway barrierless researchgate.net.
| Simulation Focus | Predicted Outcome/Insight |
|---|---|
| Post-homolysis radical diffusion | Cage escape probabilities and rates |
| Radical decomposition pathways | Branching ratios for different fragmentation channels (e.g., β-scission) |
| Radical-solvent interactions | Rates of hydrogen abstraction and influence of solvent polarity |
Prediction of Novel Reactivity and Selectivity Profiles
A significant advantage of computational chemistry is its ability to predict new reactions and explain unexpected selectivity. For silyl peroxides, theoretical studies can guide synthetic chemists toward novel applications.
One of the most compelling examples is the use of silyl peroxides as unique oxygen-transfer agents. Computational modeling can predict their selectivity for different substrates. For example, the use of bis(silyl) peroxides for the α-hydroxylation of sulfonylcyclopropanes is a reaction that provides access to previously unstable cyclopropanone (B1606653) derivatives researchgate.net. Theoretical calculations could screen different silyl peroxide reagents and substrates to optimize this transformation.
Another predicted area of novel reactivity stems from the unique reaction of γ-silyl allylic alcohols with ozone, which generates α-formyl silyl peroxides acs.org. This outcome defies the standard mechanism of ozonolysis. Computational modeling of the transition states can explain this selectivity and predict whether other unsaturated systems bearing a silyl group might undergo similar unusual oxidative transformations. By calculating activation barriers for competing pathways, researchers can forecast the most likely product, accelerating the discovery of new and useful chemical reactions.
Advanced Analytical Methodologies for Research on Trimethylsilyl Tert Butyl Peroxide
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), spectroscopy is an indispensable tool for the direct detection and characterization of paramagnetic species, such as the radical intermediates generated during the thermolysis or photolysis of trimethylsilyl (B98337) tert-butyl peroxide. researchgate.net The fundamental principle of EPR lies in the interaction of an external magnetic field with the magnetic moment of unpaired electrons. researchgate.net This interaction leads to the absorption of microwave radiation at specific frequencies, resulting in a characteristic spectrum that provides a fingerprint of the radical species present.
In the context of trimethylsilyl tert-butyl peroxide, the homolytic cleavage of the peroxide bond (O-O) is expected to generate tert-butoxyl (t-BuO•) and trimethylsilyloxyl (Me3SiO•) radicals. Further reactions, such as β-scission of the tert-butoxyl radical, can lead to the formation of methyl radicals (•CH3) and acetone (B3395972). EPR spectroscopy can be employed to identify and quantify these radical intermediates.
Research on analogous organic peroxides, such as tert-butyl perbenzoate (TBPB), has demonstrated the utility of EPR in conjunction with spin trapping techniques to identify short-lived radical intermediates. maxapress.com Spin traps, such as 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO), react with transient radicals to form more stable nitroxide adducts that are readily detectable by EPR. maxapress.com By analyzing the hyperfine splitting constants of the resulting EPR spectrum, the identity of the original trapped radical can be deduced. For instance, the thermolysis of TBPB in the presence of DMPO has been shown to produce adducts of benzoyloxyl, phenyl, and methyl radicals. maxapress.com A similar approach can be applied to study the radical cascade initiated by the decomposition of this compound.
Table 1: Potential Radical Intermediates from this compound Decomposition Detectable by EPR
| Radical Intermediate | Chemical Formula | Potential Source |
| Trimethylsilyloxyl Radical | (CH₃)₃SiO• | Primary decomposition |
| tert-Butoxyl Radical | (CH₃)₃CO• | Primary decomposition |
| Methyl Radical | •CH₃ | β-scission of tert-butoxyl radical |
This table is illustrative and based on the expected decomposition pathways of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Elucidation (e.g., CIDNP)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating reaction mechanisms by providing detailed structural information about reactants, products, and stable intermediates. maxapress.com For radical reactions, a specialized NMR technique known as Chemically Induced Dynamic Nuclear Polarization (CIDNP) offers unique insights into the pathways involving radical pairs.
CIDNP results in non-Boltzmann population distributions of nuclear spin states, leading to enhanced absorption or emission lines in the NMR spectra of reaction products formed from radical pair intermediates. The observation of CIDNP effects is a definitive indicator of a radical mechanism. The sign of the CIDNP effect (enhanced absorption or emission) can provide information about the nature of the radical pair (singlet or triplet) and the hyperfine coupling constants of the radical precursors.
While specific CIDNP studies on this compound are not widely reported, the principles can be extrapolated from studies on other peroxides. The thermal decomposition of this compound would initially form a singlet radical pair of trimethylsilyloxyl and tert-butoxyl radicals. Subsequent reactions of these radicals, either within the initial solvent cage or after escape, can lead to products with polarized nuclear spins. For example, the recombination of a trimethylsilyl radical (potentially formed through secondary reactions) and a methyl radical within a solvent cage could lead to the formation of trimethyl(methyl)silane with a distinct CIDNP signature.
Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Derivatized Thermally Labile Peroxides and Reaction Products
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the separation, identification, and quantification of volatile and semi-volatile reaction products. nih.gov For the analysis of thermally labile compounds like peroxides, derivatization is often necessary to prevent decomposition in the hot GC injector and column. nih.gov The analysis of trimethylsilyl peroxides, such as this compound itself, can be challenging due to their inherent thermal instability. However, GC-MS is exceptionally well-suited for analyzing the more stable products of its decomposition.
Studies on the partial oxidation of isobutane, which can produce tert-butyl hydroperoxide and subsequently other peroxide species, have successfully utilized GC-MS to identify a range of products. nih.govhzdr.de The thermal decomposition of this compound is expected to yield a variety of products, including trimethylsilanol (B90980), tert-butanol, acetone, and various hydrocarbons resulting from radical side reactions. GC-MS analysis of the reaction mixture after decomposition would allow for the positive identification of these products based on their mass spectra and retention times.
A typical experimental approach would involve the controlled decomposition of this compound in a suitable solvent, followed by direct injection of the reaction mixture into the GC-MS system. The resulting chromatogram would separate the different components, and the mass spectrometer would provide fragmentation patterns for each, enabling their structural elucidation.
Table 2: Potential Decomposition Products of this compound Identifiable by GC-MS
| Product | Chemical Formula | Expected Mass Spectral Fragments (m/z) |
| Trimethylsilanol | (CH₃)₃SiOH | 90 (M+), 75, 73 |
| tert-Butanol | (CH₃)₃COH | 74 (M+), 59, 43 |
| Acetone | (CH₃)₂CO | 58 (M+), 43 |
| Hexamethyldisiloxane | ((CH₃)₃Si)₂O | 162 (M+), 147, 73 |
| Methane | CH₄ | 16 (M+), 15 |
| Ethane | C₂H₆ | 30 (M+), 29 |
This table is illustrative and based on the expected decomposition products and known fragmentation patterns of similar compounds.
Spectroscopic Techniques for In Situ Reaction Monitoring
Understanding the kinetics and mechanism of the decomposition of this compound requires monitoring the reaction as it occurs. In situ spectroscopic techniques are invaluable for this purpose, as they allow for the real-time tracking of reactant consumption and product formation without the need for quenching the reaction and sampling.
Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for in situ monitoring. maxapress.com The peroxide O-O bond has a characteristic, albeit often weak, absorption in the infrared region. More importantly, the formation of key products such as trimethylsilanol (with a strong O-H stretching band) and acetone (with a strong C=O stretching band) can be readily monitored over time. By coupling an FTIR spectrometer to a reaction vessel via a heated flow cell or an attenuated total reflectance (ATR) probe, the concentration profiles of these species can be obtained, providing kinetic data for the decomposition process.
Differential Scanning Calorimetry (DSC) is another technique that can provide in situ information about the thermal decomposition. nih.gov DSC measures the heat flow into or out of a sample as a function of temperature or time. The thermal decomposition of peroxides is a highly exothermic process, and DSC can be used to determine the onset temperature of decomposition, the total heat of decomposition, and to study the reaction kinetics. nih.gov By performing DSC experiments at different heating rates, kinetic parameters such as the activation energy can be calculated using methods like the Kissinger-Akahira-Sunose (KAS) method. maxapress.com
Table 3: Spectroscopic Techniques for In Situ Monitoring of this compound Decomposition
| Technique | Observable Species/Parameter | Information Gained |
| Fourier Transform Infrared (FTIR) Spectroscopy | Functional groups (e.g., O-H, C=O) | Real-time concentration changes of reactants and products, reaction kinetics |
| Differential Scanning Calorimetry (DSC) | Heat flow | Onset temperature of decomposition, heat of decomposition, reaction kinetics |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Specific nuclei (e.g., ¹H, ¹³C, ²⁹Si) | Real-time structural changes, identification of intermediates and products, reaction kinetics |
Future Directions and Emerging Research Avenues for Trimethylsilyl Tert Butyl Peroxide
Development of Enantioselective and Diastereoselective Peroxidation Reactions
The development of stereoselective peroxidation reactions is a burgeoning area of research, with the potential to provide efficient access to chiral peroxides, which are valuable intermediates in the synthesis of biologically active compounds. While much of the foundational work in asymmetric peroxidation has utilized tert-butyl hydroperoxide (TBHP), the principles and catalytic systems being developed are directly applicable to trimethylsilyl (B98337) tert-butyl peroxide, suggesting a promising future for its role in stereoselective synthesis.
Current research efforts are centered on two main strategies: the use of chiral catalysts to control the stereochemical outcome of the peroxidation of prochiral substrates, and the diastereoselective peroxidation of substrates already containing a chiral center.
Organocatalysis: Chiral organic catalysts, such as cinchona alkaloids and their derivatives, have shown considerable promise in mediating the enantioselective conjugate addition of hydroperoxides to α,β-unsaturated carbonyl compounds. These catalysts operate by forming a chiral iminium ion intermediate with the enone or enal, which then directs the nucleophilic attack of the peroxide from a specific face, thereby inducing enantioselectivity. The development of organocatalysts tailored to the specific steric and electronic properties of trimethylsilyl tert-butyl peroxide is a key area for future investigation.
Metal Catalysis: Chiral metal complexes, particularly those of titanium, vanadium, and rare-earth metals, are also being explored for enantioselective peroxidation and epoxidation reactions. Chiral ligands, such as substituted binaphthyls, salan ligands, and chiral prolinols, coordinate to the metal center and create a chiral environment that directs the stereoselective transfer of the peroxy group to the substrate. The optimization of ligand-metal combinations for use with this compound is an active area of research, with the goal of achieving high enantiomeric excesses for a broad range of substrates, including allylic alcohols and simple olefins.
The table below summarizes representative catalytic systems that have been successfully employed for asymmetric peroxidations with related hydroperoxides, highlighting the potential for adaptation to this compound.
| Catalyst System | Substrate Type | Oxidant | Achieved Enantioselectivity (ee) |
| Chiral Amine/TFA | α,β-Unsaturated Ketones | TBHP | Up to 99% |
| Yb-amide/Chiral Prolinol | α,β-Unsaturated Ketones | TBHP | Up to 99% |
| Vanadium/Chiral Hydroxamic Acid | Allylic Alcohols | TBHP | Up to 96% |
Integration into Sustainable and Green Chemical Processes
The principles of green chemistry, which emphasize waste reduction, atom economy, and the use of environmentally benign reagents, are increasingly influencing the direction of chemical synthesis. This compound offers several advantages in this context, positioning it as a valuable reagent in the development of more sustainable chemical processes.
One of the key green aspects of reactions involving this compound is the generation of non-toxic and easily removable byproducts. Following the transfer of the peroxy group, the remaining trimethylsilanol (B90980) can be readily separated from the reaction mixture. Furthermore, the development of catalytic systems that can utilize this compound with high efficiency contributes to improved atom economy by minimizing the formation of stoichiometric waste.
Future research in this area will likely focus on:
Development of recyclable catalysts: Designing heterogeneous catalysts or catalyst systems that can be easily recovered and reused for multiple reaction cycles will significantly enhance the sustainability of processes employing this compound.
Use of greener solvents: Exploring the use of ionic liquids, supercritical fluids, or water as reaction media for peroxidations with this compound can reduce the reliance on volatile and often hazardous organic solvents.
Application in Flow Chemistry and Microfluidic Reactor Systems
Flow chemistry, which involves performing chemical reactions in a continuously flowing stream rather than in a batch-wise manner, offers numerous advantages, particularly for reactions involving potentially hazardous reagents like peroxides. The integration of this compound into flow chemistry setups is a promising avenue for enhancing the safety, efficiency, and scalability of peroxidation reactions.
The small reactor volumes and high surface-area-to-volume ratios characteristic of microfluidic reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time. This enhanced control is particularly beneficial for managing the exothermic nature of many peroxidation reactions, thereby minimizing the risk of thermal runaways and improving reaction selectivity.
Key areas for future development in this domain include:
Miniaturized and automated synthesis: The use of microfluidic systems allows for the rapid screening of reaction conditions and the automated synthesis of compound libraries, accelerating the discovery of new reactions and the optimization of existing ones.
On-demand generation of reagents: Flow systems can be designed to generate reactive intermediates in situ, which are then immediately consumed in the subsequent reaction step. This approach can enhance safety by avoiding the accumulation of unstable species.
Integration of in-line analysis: The incorporation of analytical techniques, such as spectroscopy and chromatography, directly into the flow stream enables real-time monitoring of reaction progress and facilitates rapid optimization.
The table below highlights the key advantages of using flow chemistry for reactions involving peroxides like this compound.
| Feature | Advantage in Flow Chemistry |
| Enhanced Heat Transfer | Improved temperature control, minimizing side reactions and enhancing safety. |
| Precise Control of Residence Time | Optimization of reaction time to maximize yield and minimize byproduct formation. |
| Rapid Mixing | Increased reaction rates and improved product homogeneity. |
| Small Reaction Volumes | Inherently safer for handling energetic compounds. |
| Scalability | Straightforward scaling from laboratory to production by parallelization of reactors. |
Design of Next-Generation Silyl (B83357) Peroxide Reagents with Tuned Reactivity
While this compound is a versatile reagent, there is a growing interest in designing and synthesizing novel silyl peroxides with tailored reactivity and selectivity. By modifying the substituents on both the silicon atom and the peroxide moiety, it is possible to fine-tune the electronic and steric properties of the reagent, leading to enhanced performance in specific applications.
Research in this area is focused on several key strategies:
Introduction of functional groups: The incorporation of additional functional groups into the silyl peroxide structure can impart new reactivity or allow for its participation in tandem reactions. For example, the synthesis of α-keto-, β-acetoxy-, and β-amidoalkylsilyl peroxides has enabled their use in iron-catalyzed and visible-light-promoted radical functionalization reactions. nih.govrsc.orgresearchgate.net
Variation of the silyl group: Replacing the trimethylsilyl group with other silyl groups, such as triethylsilyl or tert-butyldimethylsilyl, can alter the steric hindrance around the peroxide bond, influencing its reactivity and selectivity in stereoselective reactions.
Computational design: The use of computational chemistry and molecular modeling can aid in the rational design of new silyl peroxide reagents with desired properties. By predicting the reactivity and selectivity of different structures, computational methods can guide synthetic efforts and accelerate the discovery of novel reagents.
Exploration of Interdisciplinary Applications in Materials Science
The unique reactivity of this compound also presents opportunities for its application in materials science, beyond its traditional role as a polymerization initiator. The ability to introduce peroxy and silyl functionalities onto surfaces and into polymer backbones can be leveraged to create materials with novel properties and functionalities.
Emerging research in this interdisciplinary field includes:
Surface modification: this compound can be used to functionalize the surfaces of various materials, such as silica and metal oxides. This can be achieved by reacting the peroxide with surface hydroxyl groups to introduce peroxy functionalities, which can then be used to initiate graft polymerization or to attach other molecules of interest. This approach can be used to modify the hydrophobicity, biocompatibility, and adhesive properties of surfaces.
Synthesis of functional polymers: The incorporation of silyl peroxide units into polymer chains can lead to the formation of functional polymers with unique degradation or crosslinking properties. For example, polymers containing peroxide linkages can be designed to degrade under specific conditions, making them useful for applications such as drug delivery or as temporary scaffolds in tissue engineering.
Development of hybrid organic-inorganic materials: Silyl peroxides can serve as molecular bridges between organic and inorganic components, facilitating the synthesis of hybrid materials with tailored properties. These materials can find applications in areas such as catalysis, sensing, and electronics.
Q & A
Q. What are the critical stability considerations for handling trimethylsilyl tert-butyl peroxide in laboratory settings?
this compound is thermally and shock-sensitive, requiring strict temperature control and avoidance of incompatible substances (e.g., reducing agents, strong acids/bases, powdered metals). Storage must prioritize inert atmospheres and explosion-proof equipment. Violent reactions can occur upon contact with organic materials or ethylene dichloride .
Q. How does this compound function as a tert-butylation agent in protecting carboxylic acids?
The compound facilitates tert-butylation via acid-catalyzed generation of tert-butyl cations. For example, in the synthesis of tert-butyl esters from free amino acids, fluorinated acids (e.g., trifluoromethanesulfonylimide) enhance solubility and reaction efficiency. Reaction conditions (e.g., t-BuOAc as solvent, optimized acid equivalents) are critical for achieving high yields .
Q. What analytical methods are recommended for monitoring reactions involving this compound?
Gas-liquid partition chromatography (GLPC) is widely used to analyze reaction progress and product purity. For example, GLPC quantified 50% yield of δ-trimethylsilyl-2-cyclopentenone in rhodium-catalyzed oxidations . Nuclear magnetic resonance (NMR) and elemental analysis validate structural integrity and stoichiometry .
Advanced Research Questions
Q. How do steric effects of the trimethylsilyl group influence reaction kinetics in tert-butyl peroxide-mediated oxidations?
The bulky trimethylsilyl group stabilizes transition states via kinetic stabilization, accelerating reaction rates. For instance, in Diels-Alder reactions, the trimethylsilyl substituent increased reaction rates by 240× compared to hydrogen substituents. This "tert-butyl effect" is leveraged in designing regioselective syntheses .
Q. What mechanistic pathways explain the role of this compound in rhodium-catalyzed oxidations?
The peroxide acts as an oxidizing agent, transferring oxygen to rhodium intermediates. In autoxidation of 3-(trimethylsilyl)cyclooctene, tert-butyl hydroperoxide (TBHP) generates peroxyl radicals, initiating chain propagation. Reaction conditions (e.g., 96°C, oxygen atmosphere) optimize radical stability and product selectivity .
Q. How can conflicting data on reaction yields with this compound be resolved?
Contradictions often arise from solvent polarity, acid strength, or substrate solubility. For example, trifluoroacetic acid (TFA) improved solubility of amino acid salts but yielded only 7% product due to insufficient acidity, whereas bis(trifluoromethanesulfonyl)imide increased yields to >80% by enhancing both solubility and tert-butyl cation generation .
Q. What safety protocols mitigate risks during large-scale syntheses involving this compound?
Closed-loop systems with anti-deflagration barriers minimize exposure during production. Sampling and maintenance require flame-resistant PPE and inert gas purging. Risk assessments must account for heat generation, shock sensitivity, and incompatibility with organic solvents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
